molecular formula C17H13NO2 B12924863 2,5-Bis(4-hydroxyphenyl)pyridine

2,5-Bis(4-hydroxyphenyl)pyridine

Cat. No.: B12924863
M. Wt: 263.29 g/mol
InChI Key: GBBJAGDMZTWZBP-UHFFFAOYSA-N
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Description

4,4’-(Pyridine-2,5-diyl)diphenol: is an organic compound with the molecular formula C17H13NO2 It is characterized by the presence of a pyridine ring substituted at the 2 and 5 positions with phenol groups

Properties

Molecular Formula

C17H13NO2

Molecular Weight

263.29 g/mol

IUPAC Name

4-[6-(4-hydroxyphenyl)pyridin-3-yl]phenol

InChI

InChI=1S/C17H13NO2/c19-15-6-1-12(2-7-15)14-5-10-17(18-11-14)13-3-8-16(20)9-4-13/h1-11,19-20H

InChI Key

GBBJAGDMZTWZBP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(C=C2)C3=CC=C(C=C3)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(Pyridine-2,5-diyl)diphenol typically involves the reaction of pyridine derivatives with phenol derivatives under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction between 2,5-dibromopyridine and phenol in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the coupling process.

Industrial Production Methods: Industrial production of 4,4’-(Pyridine-2,5-diyl)diphenol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 4,4’-(Pyridine-2,5-diyl)diphenol undergoes several types of chemical reactions, including:

    Oxidation: The phenol groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to form corresponding hydroxy derivatives using reducing agents such as sodium borohydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in the presence of a catalyst.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Halogenated phenol derivatives.

Scientific Research Applications

Polymer Synthesis

2,5-Bis(4-hydroxyphenyl)pyridine is used in the synthesis of polyarylates and aromatic polyethers . The high molar percentage of This compound used in synthesized polymers helps ensure desirable properties in the resulting material .

Polyarylates Polyarylates synthesized from This compound exhibit high thermal stability, which is beneficial for high-temperature applications .

Aromatic Polyethers This compound can be used to create pyridine-containing aromatic polyether membranes . These materials can be tailored for use in high-temperature polymer electrolyte membranes .

Use as a Monomer

As a monomer, This compound contributes specific characteristics to the polymers :

  • High Temperature Stability The polymers can maintain their structural integrity at high temperatures .
  • Luminescent Properties Some polymers exhibit luminescence, making them useful in optical applications .

Other Pyridine Applications

Pyridine and its derivatives, including This compound, have roles in a variety of chemical processes and medicinal applications :

  • Drug Development Pyridine is a core structure in drug development, demonstrating a wide array of bioactivities based on its substitution patterns .
  • Antimicrobial and Antiviral Activities Pyridine compounds have demonstrated antimicrobial and antiviral properties, making them useful in developing new therapeutic agents . Specific pyridine derivatives have shown activity against strains such as S. aureus, B. subtilis, E. coli, C. albicans, and A. niger .
  • Synthesis of Pyridine Derivatives This compound can be used to synthesize other pyridine derivatives, which can then be used in various applications, including pharmaceuticals and materials science .

Therapeutic Applications

Derivatives of bis(hydroxymethyl)pyridines have therapeutic potential :

  • Treatment of inflammatory diseases, including rheumatic disorders like rheumatoid arthritis .
  • Treatment of hypersecretion of secretory glands, such as sweat glands .
  • Effective against purpura rheumatica and angina pectoris .
  • Compounds do not have steroidal side effects and lack monoamine oxidase inhibiting activity .
  • Administered in amounts ranging from 2 to 50 mg per kilogram of body weight per day, with a usual dosage of about 5 to about 30 mg per kg per day .
  • Can be combined with other therapeutic agents, including analgesics and steroids, for treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 4,4’-(Pyridine-2,5-diyl)diphenol involves its interaction with specific molecular targets and pathways. The phenol groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. In medicinal applications, the compound may interact with cellular enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

    4,4’-(Propane-2,2-diyl)diphenol: Similar structure but with a propane linkage instead of pyridine.

    4,4’-(Methane-2,2-diyl)diphenol: Contains a methane linkage instead of pyridine.

    4,4’-(Butane-2,2-diyl)diphenol: Features a butane linkage instead of pyridine.

Uniqueness: 4,4’-(Pyridine-2,5-diyl)diphenol is unique due to the presence of the pyridine ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in specific applications where the pyridine moiety plays a crucial role in the compound’s reactivity and interaction with other molecules.

Biological Activity

2,5-Bis(4-hydroxyphenyl)pyridine, also known as 4,4’-(pyridine-2,5-diyl)diphenol, is an organic compound with the molecular formula C17H13NO2. It features a pyridine ring substituted at the 2 and 5 positions with hydroxyphenyl groups. This unique structure provides diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

The compound has the following key properties:

PropertyValue
Molecular Formula C17H13NO2
Molecular Weight 263.29 g/mol
IUPAC Name 4-[6-(4-hydroxyphenyl)pyridin-3-yl]phenol
Canonical SMILES C1=CC(=CC=C1C2=CN=C(C=C2)C3=CC=C(C=C3)O)O

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The hydroxyl groups can form hydrogen bonds, enhancing its affinity for enzymes and receptors involved in critical biochemical pathways. This interaction can modulate enzyme activity and influence cellular processes.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyridine derivatives, including this compound. The compound has shown effectiveness against various bacterial strains and fungi. For instance, a study indicated that compounds with a similar pyridine structure exhibited significant antibacterial and antifungal properties due to their ability to disrupt microbial cell membranes and inhibit essential metabolic pathways .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has demonstrated cytotoxic effects against various cancer cell lines. For example, compounds derived from this structure were tested against breast cancer (MCF7), prostate cancer (PC-3), and colon cancer (HCT-116) cell lines, showing IC50 values ranging from 0.670.67 to 1.181.18 µM .

A comparative analysis of similar compounds revealed that those with additional functional groups or different heterocycles exhibited enhanced anticancer activity, suggesting that structural modifications could optimize therapeutic efficacy .

Case Studies

  • Anticancer Screening : In a comprehensive screening of synthesized derivatives of this compound, several compounds were found to exhibit significant growth inhibition in various cancer cell lines. For instance:
    • Compound A : IC50 = 0.2750.275 µM against leukemia cells.
    • Compound B : IC50 = 0.4170.417 µM against breast cancer cells.
    These results indicate a promising avenue for developing new anticancer agents based on this compound's structure .
  • Mechanism-Based Approaches : Research has focused on elucidating the mechanisms by which these compounds exert their anticancer effects. Studies suggest that they may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,5-Bis(4-hydroxyphenyl)pyridine, and how can reaction yields be improved?

  • Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions using palladium catalysts (e.g., Pd(PPh₃)₄) under reflux conditions. Key parameters include:

  • Reagent Ratios : A 1:2 molar ratio of pyridine boronic acid to 4-bromophenol derivatives.
  • Solvent System : Toluene/ethanol (3:1 v/v) with 2M aqueous Na₂CO₃ for phase separation.
  • Catalyst Loading : 5 mol% Pd(PPh₃)₄ at 80–90°C for 12–24 hours .
  • Yield Optimization : Purification via silica gel chromatography (ethyl acetate/hexane gradient) typically achieves >85% purity.

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • HPLC-UV : Use a C18 column with methanol/water (70:30) mobile phase (λ = 254 nm) to quantify purity (>98%) and detect byproducts .
  • NMR Spectroscopy : Confirm structure via ¹H NMR (DMSO-d₆): δ 8.5–8.7 ppm (pyridine protons), δ 6.7–7.3 ppm (aromatic -OH groups) .
  • Mass Spectrometry : ESI-MS (positive ion mode) shows [M+H]⁺ peak at m/z 345.4 .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles (prevents skin/eye irritation; GHS Category 2A) .
  • Storage : Inert atmosphere (argon) at 2–8°C to prevent oxidation.
  • Spill Management : Neutralize with activated carbon and dispose as hazardous waste (OSHA 29 CFR 1910) .

Advanced Research Questions

Q. How can this compound be integrated into metal-organic frameworks (MOFs) for optical applications?

  • Methodological Answer :

  • Ligand Design : Utilize the pyridine and hydroxyl groups as coordination sites for transition metals (e.g., Zn²⁺, Cu²⁺).
  • Synthesis : Solvothermal reaction in DMF at 120°C for 48 hours yields MOFs with pore sizes 8–12 Å.
  • Optical Properties : Luminescence quenching studies (λem = 450–500 nm) reveal charge-transfer efficiency variations (±15%) depending on metal-ligand geometry .

Q. What strategies resolve discrepancies in reported catalytic activity of this compound-derived complexes?

  • Methodological Answer :

  • Control Experiments : Compare catalytic turnover (TON) under identical conditions (pH, temperature, solvent).
  • DFT Calculations : Analyze metal-ligand bond dissociation energies (BDEs) to identify electronic effects (e.g., electron-withdrawing substituents reduce TON by 20–30%) .
  • X-ray Crystallography : Resolve structural ambiguities (e.g., Jahn-Teller distortions in Cu²⁺ complexes) impacting reactivity .

Q. How does computational modeling guide the design of this compound derivatives for nonlinear optical (NLO) materials?

  • Methodological Answer :

  • Software Tools : Gaussian 16 (B3LYP/6-311+G(d,p)) calculates hyperpolarizability (β) and dipole moments.
  • Substituent Effects : Electron-donating groups (e.g., -OCH₃) increase β values by 40–60% compared to halogens (-Cl, -F) .
  • Validation : Correlation with experimental SHG (second-harmonic generation) data (R² > 0.90) confirms model accuracy .

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